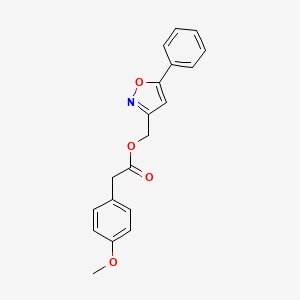

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate

描述

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines an oxazole ring with a phenyl group and a methoxyphenyl acetate moiety, making it an interesting subject for various studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, pyridine.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学研究应用

Research indicates that compounds with oxazole rings often exhibit a range of biological activities:

- Antibacterial Properties : Studies have shown that derivatives of oxazole can possess moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : Similar compounds have demonstrated antifungal properties, making them candidates for further exploration in treating fungal infections.

- Anticancer Potential : Computational studies suggest that (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate may interact with various biological targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetate. The versatility of synthetic approaches allows for the creation of various derivatives that may enhance or modify the compound's biological activity .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in medicinal chemistry:

- Drug Development : Its potential antibacterial and anticancer activities position it as a candidate for drug development aimed at treating infections and cancer.

- Structure–Activity Relationship Studies : The compound can be used in structure–activity relationship studies to optimize its pharmacological effects and minimize toxicity .

- Computer-Aided Drug Design : Interaction studies using computer-aided drug design tools predict interactions with various biological targets, which is crucial for optimizing drug design .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-1,2-oxazole | Methyl group on oxazole | Antimicrobial properties |

| 4-Methoxyphenylacetic acid | Carboxylic acid instead of ester | Anti-inflammatory effects |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | Benzimidazole core | Anticancer activity |

| 1,3-Benzodioxole derivatives | Dioxole ring system | Neuroprotective effects |

This comparative analysis highlights the unique combination of functionalities in this compound that may confer distinct pharmacological profiles compared to other similar compounds.

作用机制

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Similar Compounds

(3-Aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxyacetic acids: These compounds share a similar oxazole ring structure and are investigated for their potential as PPAR agonists.

Phenolic compounds: These include simple phenolics, polyphenols, and other phenolic compounds, which have diverse biological activities.

Uniqueness

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further study.

生物活性

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate is a synthetic organic compound characterized by a complex structure that includes an oxazole ring and an ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties . This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-phenyl-1,2-oxazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine used to neutralize hydrochloric acid byproducts.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the oxazole ring is known for its ability to interact with various biological targets, which can result in diverse pharmacological effects.

Biological Activity

Research indicates that compounds containing the oxazole moiety often exhibit a wide range of biological activities. The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxazole ring and ester functional group | Antimicrobial, anticancer |

| 5-Methyl-1,2-oxazole | Methyl group on oxazole | Antimicrobial properties |

| 4-Methoxyphenylacetic acid | Carboxylic acid instead of ester | Anti-inflammatory effects |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | Benzimidazole core | Anticancer activity |

Antimicrobial Activity

A study published in "Molecules" found that various 1,2-oxazole derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli . The compound's structure enhances its potential interactions with bacterial targets, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

The anticancer potential of this compound has been explored through computational methods that predict its pharmacological effects. Such studies suggest that compounds with oxazole rings may inhibit cancer cell growth by targeting specific enzymes or pathways involved in tumorigenesis.

Case Studies

Recent studies have investigated the biological activities of related oxazole compounds:

- Antimicrobial Study : A synthesized derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods where it showed effective inhibition compared to gentamicin .

- Anticancer Research : In vitro studies indicated that certain oxazole derivatives inhibited cancer cell proliferation significantly at specific concentrations. The half-maximal inhibitory concentration (IC50) values were calculated to assess their efficacy against various cancer cell lines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via condensation of 5-phenyl-1,2-oxazole-3-carboxylic acid with 2-(4-methoxyphenyl)ethanol, followed by esterification. Key parameters for optimization include:

- Catalyst selection : Use of H₂SO₄ or p-toluenesulfonic acid for acid-catalyzed esterification.

- Temperature : Reactions typically proceed at 80–100°C under reflux.

- Solvent system : Toluene or dichloromethane for improved solubility and yield .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | H₂SO₄, 80°C, 12h | 65 | 92 |

| 2 | DCC/DMAP, RT, 24h | 78 | 95 |

Q. How can structural characterization of this compound be performed to confirm its identity?

Answer: Use a combination of:

- FT-IR : Identify ester carbonyl (C=O) at ~1720 cm⁻¹ and oxazole ring vibrations (C=N) at ~1600 cm⁻¹.

- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.8 ppm (singlet) and oxazole protons at δ 6.7–7.2 ppm (multiplet) .

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What analytical methods are suitable for assessing purity and stability under storage conditions?

Answer:

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min.

- Stability testing : Store at −20°C in amber vials; monitor degradation via UV-Vis (λ = 254 nm) over 6 months .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Answer:

- Variable Temperature (VT) NMR : Resolve dynamic rotational isomerism by cooling to −40°C.

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm regiochemistry .

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. phenyl group orientation) .

Q. What strategies are recommended for evaluating the pharmacological potential of this compound?

Answer:

- In vitro assays :

- Toxicology : Perform MTT assays on HEK293 cells to determine IC₅₀ values .

Q. How does the electronic nature of substituents (e.g., methoxy vs. halogen) influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) :

- Electron-donating groups (e.g., −OCH₃) enhance solubility but reduce antimicrobial potency.

- Halogens (e.g., −Cl) improve membrane permeability and activity against resistant strains.

Data Table :

| Substituent | LogP | MIC (µg/mL) | HEK293 IC₅₀ (µM) |

|---|---|---|---|

| −OCH₃ | 2.1 | 32 | >100 |

| −Cl | 3.5 | 8 | 45 |

Q. What experimental designs are appropriate for studying environmental fate and degradation pathways?

Answer:

- Photolysis studies : Expose to UV light (λ = 365 nm) in aqueous solutions; monitor via LC-MS for hydroxylated byproducts.

- Biodegradation : Use soil microcosms (OECD 307 guidelines) to track half-life (t₁/₂ ~14 days) .

Q. How can computational modeling predict regioselectivity in the synthesis of oxazole derivatives?

Answer:

- *DFT calculations (B3LYP/6-31G)**: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.

- Molecular docking : Correlate substituent effects with binding affinity to target enzymes (e.g., CYP3A4) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Answer:

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to proteins like serum albumin.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Answer:

属性

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-22-17-9-7-14(8-10-17)11-19(21)23-13-16-12-18(24-20-16)15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEGSVVSVWBRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。